N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that belongs to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzyl group, a dimethylated furochromene core, and a propanamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes .
Mechanism of Action
The mechanism of action of N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- (3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- 3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid
Uniqueness
N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is unique due to its specific structural features, such as the benzyl group and the propanamide moiety, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-benzyl-3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on enzyme inhibition, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C23H21NO4 and a molecular mass of approximately 375.42 g/mol. Its structure features a furochromenone moiety, which is known for various biological activities.
Enzyme Inhibition
Recent studies have highlighted the inhibitory effects of this compound on specific enzymes. Notably, it exhibits:
This inhibition suggests potential applications in conditions where aldehyde dehydrogenases play a role, such as in alcohol metabolism and detoxification processes.
Pharmacological Effects
The compound's pharmacological potential extends beyond enzyme inhibition. It has been explored for its anti-inflammatory and antioxidant properties. The furochromenone framework is known to interact with various biological targets, potentially leading to therapeutic effects in diseases characterized by oxidative stress and inflammation.
Case Studies
- Anticancer Activity : In vitro studies have indicated that derivatives of furochromenones can induce apoptosis in cancer cell lines. This compound may exhibit similar properties, warranting further investigation into its anticancer mechanisms.
- Neuroprotective Effects : Preliminary research suggests that compounds with similar structures may protect neuronal cells from oxidative damage. This opens avenues for exploring this compound as a neuroprotective agent in neurodegenerative diseases.
Comparative Analysis of Related Compounds
Compound Name | Inhibition (%) at 0.01 mM | Organism |
---|---|---|
This compound | 31.7 | Homo sapiens |
2H-furo[2,3-h]benzopyran-2-one | 71.7 | Homo sapiens |
4-methyl-7-[prop-2-en-1-yl]oxy]-2H-1-benzopyran-2-one | 90.5 | Homo sapiens |
This table illustrates the varying degrees of enzyme inhibition among related compounds, emphasizing the moderate efficacy of this compound compared to others.
Properties
Molecular Formula |
C23H21NO4 |
---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-benzyl-3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C23H21NO4/c1-14-13-27-20-11-21-19(10-18(14)20)15(2)17(23(26)28-21)8-9-22(25)24-12-16-6-4-3-5-7-16/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,24,25) |
InChI Key |
ZIKRRFDJOQSTCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.